![molecular formula C8H3Br2NO2S2 B2465040 (5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 330685-33-1](/img/structure/B2465040.png)
(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the thiazolidinone family and has shown promising results in the treatment of a variety of diseases.
Scientific Research Applications
1. Protein Kinase Inhibitors for Neurological and Oncological Disorders
(5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones, which are structurally similar to the specified compound, have been identified as potent inhibitors of the protein kinase DYRK1A. These compounds, synthesized under microwave irradiation, have potential applications in treating neurological and oncological disorders involving DYRK1A (Bourahla et al., 2021).
2. Anticancer Properties
2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, closely related to the target compound, demonstrated moderate to strong antiproliferative activity in human leukemia cell lines. These compounds, containing a furan moiety, were particularly effective against cancer cells, suggesting their potential as anticancer agents (Chandrappa et al., 2009).
3. Antimicrobial and Antioxidant Activities
Synthesized 5-acylidene substituted 1,3-thiazolidin-4-one derivatives have exhibited significant antimicrobial and antioxidant properties. These compounds, particularly those with a carbonylmethylene substituted 2-thioxo-1,3-thiazolidine structure, showed promising results in inhibiting microbial growth and oxidative processes (Üngören et al., 2015).
4. Corrosion Inhibition for Mild Steel
Thiazolidinedione derivatives have been investigated as effective corrosion inhibitors for mild steel in acidic environments. Their ability to adsorb onto metal surfaces and form protective layers makes them valuable in industrial applications to prevent corrosion (Yadav et al., 2015).
5. HIV-1 Fusion Inhibitors
Thiazolidin-4-ones with specific structural modifications have been designed and synthesized as effective HIV-1 entry inhibitors. They have shown the ability to block HIV-1 mediated cell-cell fusion and gp41 six-helix bundle formation, demonstrating their potential as therapeutic agents against HIV (Jiang et al., 2011).
6. Anti-inflammatory and Analgesic Effects
A series of thiazolidin-4-one derivatives, specifically pyridine derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic effects. These compounds have shown promising results in reducing inflammation and pain, suggesting their potential in medical applications (Ranga et al., 2013).
7. DNA Binding and Topoisomerase I Inhibition
Thiazacridine and imidazacridine derivatives, related to thiazolidin-4-ones, have demonstrated the ability to bind to DNA and inhibit topoisomerase I activity. This suggests their potential use in understanding the mechanism of action of tumor-suppressing compounds (Lafayette et al., 2013).
Properties
IUPAC Name |
(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO2S2/c9-4-1-3(13-6(4)10)2-5-7(12)11-8(14)15-5/h1-2H,(H,11,12,14)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJDFLJYJWSQMW-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1Br)Br)/C=C/2\C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330685-33-1 |
Source


|
| Record name | 5-[(4,5-dibromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid](/img/structure/B2464957.png)
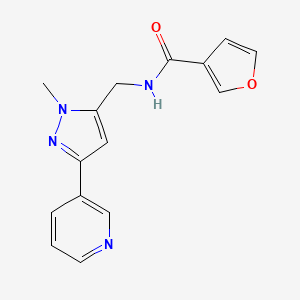
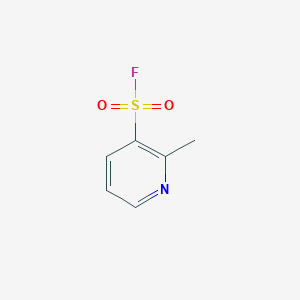
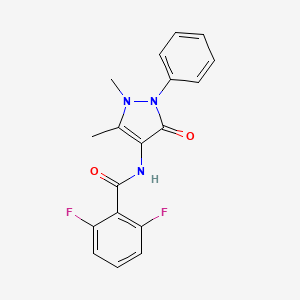
![3-Methyl-6-[[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2464961.png)
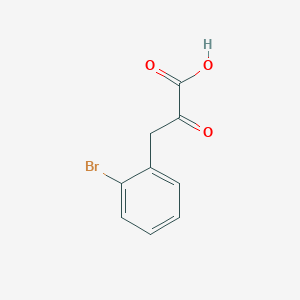

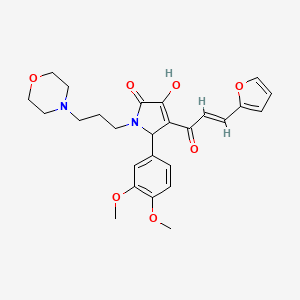
![(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2464969.png)
![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2464972.png)
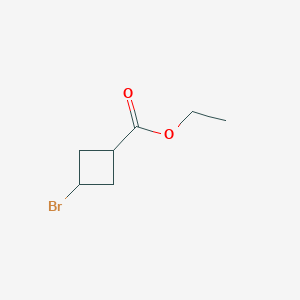

![benzo[d][1,3]dioxol-5-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2464977.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B2464980.png)
